3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimidoindole class, characterized by a fused pyrimidine-indole core. The structure includes a 2-fluorophenyl-substituted piperazine moiety linked via a 3-oxopropyl chain to the pyrimidoindole scaffold, with a methyl group at the 8-position. Its molecular formula is C₂₅H₂₃F₂N₅O₂, and the molecular weight is 487.49 g/mol.
Properties
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-16-6-7-19-17(14-16)22-23(27-19)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)20-5-3-2-4-18(20)25/h2-7,14-15,27H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUNYTYZAYKMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Pyrimido[5,4-b]indole core : This bicyclic structure is often associated with diverse biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
1. Antidepressant Activity
Studies have shown that compounds containing the piperazine moiety can exhibit antidepressant-like effects. The presence of the 2-fluorophenyl group is hypothesized to enhance binding affinity to serotonin receptors, potentially increasing serotonin levels in the brain.
2. Inhibition of Monoamine Oxidase (MAO)
The compound's structural similarity to known MAO inhibitors suggests it may possess this activity. MAO inhibitors are crucial in treating depression and neurodegenerative diseases by preventing the breakdown of neurotransmitters like serotonin and norepinephrine.
3. Anticancer Properties
Preliminary studies indicate that derivatives of the pyrimido[5,4-b]indole structure can exert cytotoxic effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| MAO Inhibition | Competitive inhibition of MAO-A and MAO-B | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study 1: MAO Inhibition
A study evaluated several derivatives with similar structures to the target compound for their MAO-A and MAO-B inhibitory activities. The most potent inhibitors displayed IC50 values in the low micromolar range, indicating strong potential for neuroprotective applications in diseases like Alzheimer’s .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound exhibited significant cytotoxicity against HeLa cells with an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity in treated cells .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of this compound with various targets such as serotonin receptors and MAO enzymes. These studies suggest that structural modifications can enhance binding efficiency and selectivity towards desired targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Properties
The following table compares the target compound with structurally related pyrimidoindole and heterocyclic derivatives:
Critical Analysis of Structural and Functional Differences
Core Heterocycle Modifications The pyrimido[5,4-b]indole core (target compound) exhibits greater planarity compared to pyrido[3,4-d]pyrimidinone derivatives (e.g., Compound 51b), as evidenced by XRD data . Replacement of indole with pyridine (as in Compound 51b) reduces molecular weight and improves solubility but diminishes serotonin receptor binding .
Substituent Effects
- Fluorine vs. Methoxy Groups : The 2-fluorophenyl group in the target compound increases metabolic stability compared to 2-methoxyphenyl analogues (), likely due to reduced oxidative demethylation .
- Piperazine vs. Piperidine : Piperazine derivatives (target compound) show higher selectivity for serotonin receptors, while piperidine-containing analogues (e.g., 51b) favor kinase targets .
Pharmacokinetic and Pharmacodynamic Profiles
- The target compound’s low solubility (2.5 µg/mL) limits oral bioavailability, a drawback addressed in Compound 51b via pyridine substitution .
- Methyl substitution at the 8-position (target compound) enhances lipophilicity (logP = 3.1) compared to unsubstituted analogues (logP = 2.4), improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
